

An In-Depth Technical Guide to the Electronic Structure of Tetrairidium Dodecacarbonyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

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Abstract

Tetrairidium dodecacarbonyl, $\text{Ir}_4(\text{CO})_{12}$, stands as a cornerstone compound in the field of metal carbonyl cluster chemistry. Its highly symmetric tetrahedral arrangement of iridium atoms, exclusively coordinated by terminal carbonyl ligands, has prompted extensive investigation into its electronic structure and bonding. This technical guide provides a comprehensive overview of the electronic properties of $\text{Ir}_4(\text{CO})_{12}$, synthesizing crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are presented, alongside a thorough analysis of its molecular orbital framework. This document is intended to serve as a detailed resource for researchers leveraging the unique properties of this and related metal clusters in fields ranging from catalysis to materials science and drug development.

Molecular Structure and Bonding

Tetrairidium dodecacarbonyl is a crystalline solid that possesses a distinctive molecular architecture. The core of the molecule consists of a tetrahedral cluster of four iridium atoms. Each iridium atom is coordinated to three terminal carbonyl (CO) ligands, resulting in a molecule with overall T_d symmetry. This high symmetry, with all-terminal CO ligands, distinguishes it from its lighter congeners, tetracobalt dodecacarbonyl ($\text{Co}_4(\text{CO})_{12}$) and tetrarhodium dodecacarbonyl ($\text{Rh}_4(\text{CO})_{12}$), which exhibit structures of C_{3v} symmetry due to the presence of bridging carbonyl groups.^{[1][2]}

The bonding within the Ir₄ cluster and the interaction between the iridium atoms and the carbonyl ligands are best described by molecular orbital (MO) theory. Extended Hückel and Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure. These studies indicate the presence of six direct metal-metal (Ir-Ir) σ -bonds within the tetrahedral core.^[3] The stability of the T_d structure over a hypothetical C_{3v} structure with bridging carbonyls has been a subject of computational investigation, with DFT studies confirming the energetic preference for the all-terminal ligand arrangement.

The interaction between the iridium atoms and the carbonyl ligands involves a synergistic bonding mechanism. This entails σ -donation from the highest occupied molecular orbital (HOMO) of the CO molecule to empty d-orbitals on the iridium atom, and π -back-donation from filled iridium d-orbitals into the lowest unoccupied molecular orbital (LUMO), which is a π^* anti-bonding orbital, of the CO ligand. This back-donation strengthens the metal-ligand bond and weakens the carbon-oxygen bond, a phenomenon that can be observed through vibrational spectroscopy.

Molecular Structure Diagram

Molecular structure of **Tetrairidium Dodecacarbonyl**.

Quantitative Structural Data

The precise molecular geometry of Ir₄(CO)₁₂ has been determined by single-crystal X-ray diffraction. The seminal work by Churchill and Hutchinson revealed a complex crystallographic disorder but confirmed the essential T_d symmetry of the molecule.^[4] The average Ir-Ir bond length was determined to be 2.693 Å.^{[4][5]}

Bond	Average Length (Å)
Ir - Ir	2.693
Ir - C	1.87 (approx.)
C - O	1.15 (approx.)

Table 1: Key bond lengths in Tetrairidium Dodecacarbonyl.

Angle	Average Angle (degrees)
Ir - Ir - Ir	60
C - Ir - C	90 (approx.)
Ir - C - O	180 (approx.)

Table 2: Key bond angles in Tetrairidium
Dodecacarbonyl.

Spectroscopic Properties

Vibrational spectroscopy is a powerful tool for probing the electronic structure of metal carbonyls. The C-O stretching frequencies are particularly informative, as they are sensitive to the extent of π -back-donation from the metal to the carbonyl ligands.

Infrared and Raman Spectroscopy

The infrared (IR) and Raman spectra of $\text{Ir}_4(\text{CO})_{12}$ have been extensively studied. In the solid state, the high T_d symmetry results in a relatively simple vibrational spectrum in the carbonyl stretching region ($\nu(\text{CO})$).

Vibrational Mode	Symmetry	IR Active	Raman Active	Frequency (cm ⁻¹)
$\nu(\text{CO})$	A_1	No	Yes	2079
$\nu(\text{CO})$	E	No	Yes	2058
$\nu(\text{CO})$	T_2	Yes	Yes	2038, 2017
$\nu(\text{Ir-C})$	A_1	No	Yes	461
$\nu(\text{Ir-C})$	T_2	Yes	Yes	420
$\delta(\text{Ir-C-O})$	E	No	Yes	~500-600
$\delta(\text{Ir-C-O})$	T_1, T_2	Yes	Yes	~500-600
$\nu(\text{Ir-Ir})$	A_1	No	Yes	163
$\nu(\text{Ir-Ir})$	E	No	Yes	126
$\nu(\text{Ir-Ir})$	T_2	Yes	Yes	98

Table 3:
Vibrational
frequencies of
Tetrairidium
Dodecacarbonyl.

The observation of multiple bands in the T_2 mode in the IR spectrum is due to the resolution of degeneracy in the solid state. The positions of the $\nu(\text{CO})$ bands at relatively high frequencies are consistent with the presence of only terminal carbonyl ligands and a moderate degree of π -back-donation from the iridium centers.

Experimental Protocols

Synthesis of Tetrairidium Dodecacarbonyl

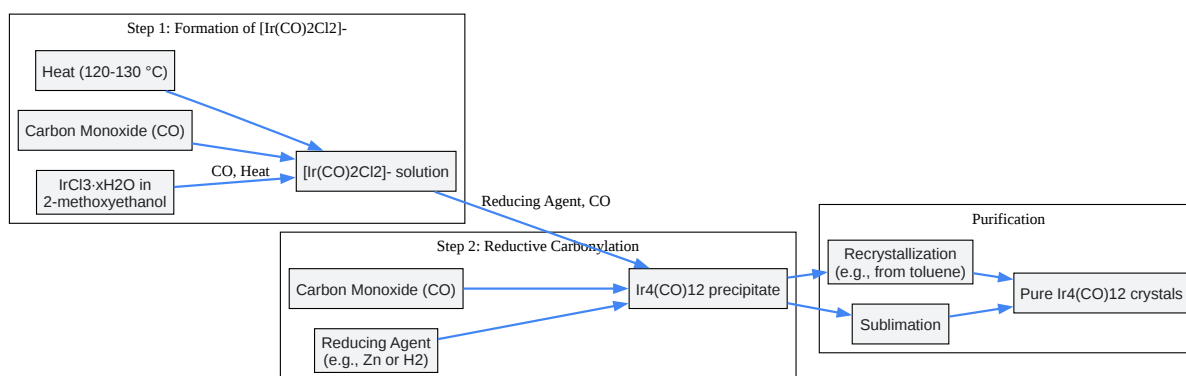
The synthesis of $\text{Ir}_4(\text{CO})_{12}$ is typically achieved through a two-step reductive carbonylation of a suitable iridium precursor, such as hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$).^{[6][7]}

Step 1: Formation of the Dicarboxyl Dichloroiridate(I) Anion

Hydrated iridium(III) chloride is dissolved in a suitable solvent, such as 2-methoxyethanol. The solution is then purged with carbon monoxide gas at elevated temperatures (e.g., 120-130 °C). This step reduces the iridium from the +3 to the +1 oxidation state, forming the anionic complex $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$.

Step 2: Reductive Carbonylation to Tetrairidium Dodecacarbonyl

The solution containing the $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$ intermediate is then subjected to further reduction in the presence of a reducing agent and continued carbon monoxide bubbling. Common reducing agents include zinc metal or hydrogen gas. This step leads to the formation of the canary-yellow crystalline product, $\text{Ir}_4(\text{CO})_{12}$, which precipitates from the solution. The crude product can be purified by recrystallization from a suitable solvent like toluene or by sublimation.



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Workflow for the synthesis of **Tetrairidium Dodecacarbonyl**.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals of $\text{Ir}_4(\text{CO})_{12}$ is crucial for accurate structural determination.

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as toluene or a mixture of dichloromethane and hexane. The solution should be left undisturbed in a vibration-free environment to allow for the slow growth of well-formed crystals.

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo $\text{K}\alpha$ or Cu $\text{K}\alpha$ radiation) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal displacement parameters, and to minimize the difference between the observed and calculated structure factors.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: For solid-state IR spectroscopy, a small amount of the crystalline $\text{Ir}_4(\text{CO})_{12}$ is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. For solution-phase measurements, the compound is dissolved in a suitable transparent solvent (e.g., hexane or dichloromethane) and placed in a liquid cell with windows transparent to IR radiation (e.g., NaCl or CaF_2).

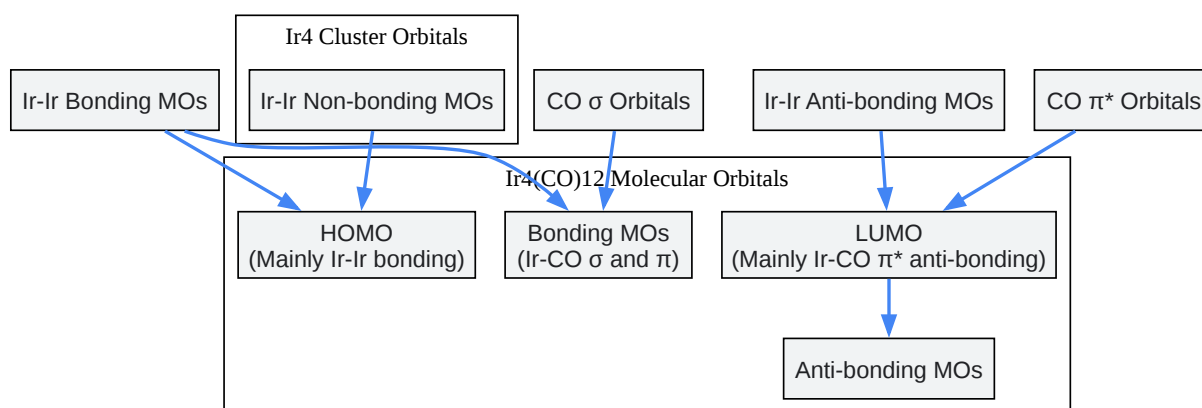
Raman Spectroscopy: For Raman spectroscopy, a crystalline sample is placed in a sample holder and irradiated with a monochromatic laser beam (e.g., from an argon-ion or diode laser). The scattered light is collected at a 90-degree angle to the incident beam and passed through a monochromator to a sensitive detector (e.g., a CCD).

Molecular Orbital Analysis

A qualitative molecular orbital diagram for the Ir₄ tetrahedral core can be constructed by considering the interactions of the valence orbitals of the four iridium atoms. The 18 valence electrons of the Ir₄ cluster (4 x 9) occupy a set of bonding and non-bonding molecular orbitals.

The interaction with the twelve carbonyl ligands leads to a more complex MO diagram. The σ -donating orbitals of the CO ligands interact with the empty d-orbitals of the iridium cluster, forming a set of low-lying bonding MOs. The π -acceptor orbitals (π^*) of the CO ligands interact with the filled d-orbitals of the iridium cluster, resulting in a set of bonding and anti-bonding MOs.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of the cluster. In Ir₄(CO)₁₂, the HOMO is primarily metal-metal bonding in character, while the LUMO is largely composed of anti-bonding orbitals with significant contributions from the carbonyl π^* orbitals. The energy gap between the HOMO and LUMO is a key factor in determining the electronic and photophysical properties of the cluster.



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Conceptual Molecular Orbital Diagram for Ir₄(CO)₁₂.

Conclusion

The electronic structure of **tetrairidium dodecacarbonyl** is a testament to the intricate interplay of metal-metal and metal-ligand bonding in high-nuclearity carbonyl clusters. Its unique Td symmetry, a consequence of the exclusive presence of terminal carbonyl ligands, has been firmly established through X-ray crystallography and vibrational spectroscopy. Computational studies have provided a deeper understanding of the molecular orbital framework, highlighting the nature of the frontier orbitals that govern its reactivity. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important molecule. A thorough grasp of the electronic structure of $\text{Ir}_4(\text{CO})_{12}$ is not only fundamental to the field of organometallic chemistry but also provides a crucial foundation for the rational design of novel catalysts, functional materials, and therapeutic agents.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Electronic Structure of Tetrairidium Dodecacarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077418#electronic-structure-of-tetrairidium-dodecacarbonyl]

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